molecular formula C14H15BrO4 B2357561 Ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 315237-31-1

Ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2357561
CAS No.: 315237-31-1
M. Wt: 327.174
InChI Key: BQRIGORSAPQEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C14H15BrO4 It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate typically involves the bromination of a benzofuran derivative followed by esterification. One common method includes the bromination of 5-ethoxy-2-methyl-1-benzofuran-3-carboxylic acid using bromine in the presence of a suitable solvent such as acetic acid. The resulting brominated intermediate is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid or ketone derivative.

Scientific Research Applications

Ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and ester group can play crucial roles in binding interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-2-methyl-5-(propionyloxy)-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran ring. The presence of both bromine and ethoxy groups provides distinct chemical properties, making it valuable for targeted synthetic applications and research studies .

Properties

IUPAC Name

ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO4/c1-4-17-12-6-9-11(7-10(12)15)19-8(3)13(9)14(16)18-5-2/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRIGORSAPQEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.